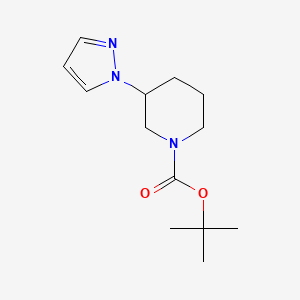

Tert-butyl 3-(1H-pyrazol-1-YL)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-pyrazol-1-ylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)15-8-4-6-11(10-15)16-9-5-7-14-16/h5,7,9,11H,4,6,8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWZZIFTZXYBOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201144803 | |

| Record name | 1-Piperidinecarboxylic acid, 3-(1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201144803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260665-61-9 | |

| Record name | 1-Piperidinecarboxylic acid, 3-(1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260665-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-(1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201144803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting materialThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1H-pyrazol-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-(1H-pyrazol-1-YL)piperidine-1-carboxylate is a chemical compound featuring a tert-butyl group, a piperidine ring, and a pyrazole moiety in its structure. With a molecular weight of approximately 251.32 g/mol, it is primarily recognized for its potential in medicinal chemistry and drug discovery.

Potential Biological Activities

This compound has been studied for its potential biological activities, particularly in drug discovery. Pyrazole derivatives are known for their pharmacological effects, including anti-inflammatory, analgesic, and antitumor activities. this compound may exhibit similar properties because of its structural features that influence biological interactions.

Synthesis of Methyl Pyrazole-4-carboxylates

Series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed and regioselectively synthesized as novel heterocyclic amino acids .

Synthesis of Piperidine-1-carboxylates

Tert-butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-3-yl]piperidine-1-carboxylate was synthesized and characterized using 1H-NMR and 13C-NMR .

Use as Intermediates

Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate is used as an intermediate in synthesizing biologically active compounds, including pharmaceuticals, and is known for its stability and reactivity, making it a valuable component in organic synthesis and medicinal chemistry.

Role in Biochemical Analysis

Mechanism of Action

The mechanism of action of tert-butyl 3-(1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: Pyrazole Substitution on Piperidine

Tert-butyl 4-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate

- Molecular Formula : C₁₃H₂₂N₄O₂

- Molecular Weight : 266.34 g/mol

- Key Differences: Pyrazole is substituted at the 4-position of the piperidine ring instead of the 3-position.

- Applications : Serves as a precursor for kinase inhibitors and antiviral agents.

Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate

- CAS No.: 877399-74-1

- Molecular Formula : C₁₉H₃₂BN₃O₄

- Molecular Weight : 377.29 g/mol

- Key Differences :

Heterocycle Substitution: Pyrazole vs. Tetrazole

Tert-butyl 3-(1H-tetrazol-5-YL)piperidine-1-carboxylate

- Molecular Formula : C₁₁H₁₉N₅O₂

- Molecular Weight : 253.30 g/mol

- Key Differences :

- Applications : Investigated for diabetes mellitus treatment.

Functional Group Variations

Tert-butyl 3-(4-chloro-2-nitro-anilino)piperidine-1-carboxylate

- Molecular Formula : C₁₆H₂₁ClN₄O₄

- Molecular Weight : 368.81 g/mol

- Key Differences: Features a chloro-nitroanilino substituent, increasing electrophilicity for nucleophilic aromatic substitution. Used in synthesizing benzimidazolone derivatives with inhibitory activity against 8-oxoguanine DNA glycosylase .

Tert-butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)piperidine-1-carboxylate

Data Tables for Comparative Analysis

Table 1: Structural and Molecular Comparison

Research Findings and Trends

- Heterocycle Impact : Pyrazole derivatives are preferred for synthetic flexibility, while tetrazole analogs show enhanced bioactivity due to carboxylic acid mimicry .

- Positional Isomerism : Substitution at the 4-position of piperidine (e.g., ) improves solubility and reaction yields in cross-coupling compared to 3-substituted analogs.

- Functional Group Engineering: Boronate esters () and amino groups () expand utility in radiopharmaceuticals and targeted therapies, respectively.

Biological Activity

Tert-butyl 3-(1H-pyrazol-1-YL)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C13H21N3O2

- Molecular Weight : 251.33 g/mol

- CAS Number : 68817960

The compound features a piperidine ring substituted with a tert-butyl group and a pyrazole moiety, which contributes to its pharmacological properties.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds with similar structures can modulate signaling pathways involved in cancer cell proliferation and immune response.

Key Mechanisms:

- PD-1/PD-L1 Inhibition : Similar compounds have been studied for their ability to disrupt the PD-1/PD-L1 interaction, which is crucial for immune evasion in tumors. This blockade enhances T cell activity against cancer cells, suggesting potential applications in immunotherapy .

- Cyclin-dependent Kinase Inhibition : Pyrazole derivatives have shown promising results as inhibitors of cyclin-dependent kinases (CDKs), which play vital roles in cell cycle regulation. For instance, some related compounds exhibited IC50 values of 0.36 µM and 1.8 µM against CDK2 and CDK9, respectively .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Studies indicate that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including HeLa and A375 cells. The mechanism involves inducing apoptosis and cell cycle arrest through CDK inhibition .

Antiplatelet Activity

Research on related compounds has highlighted their role as P2Y12 receptor antagonists, demonstrating significant inhibition of ADP-induced platelet aggregation. This suggests potential applications in cardiovascular diseases where platelet aggregation is a concern .

Study 1: PD-L1 Inhibition

A study focused on small molecule inhibitors targeting PD-L1 demonstrated that compounds with pyrazole scaffolds can effectively prevent PD-L1 from binding to PD-1 on T cells. This mechanism was validated through in vitro assays showing enhanced T cell activation and reduced tumor growth in mouse models .

Study 2: CDK Inhibition

Another study explored the synthesis of pyrazolo[3,4-b]pyridines, revealing that certain derivatives exhibited selective inhibition of CDK2 over CDK9, leading to reduced proliferation in cancer cell lines. The findings support further development of these compounds as anticancer agents .

Summary of Biological Activities

| Activity | Target | IC50 Values | Notes |

|---|---|---|---|

| Anticancer Activity | HeLa, A375 cell lines | Varies | Induces apoptosis; inhibits proliferation |

| PD-L1 Inhibition | PD-1/PD-L1 interaction | N/A | Enhances T cell activity against tumors |

| Antiplatelet Activity | P2Y12 receptor | Potent | Significant inhibition of platelet aggregation |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.